molecular formula C15H15N3O2 B5412418 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

Cat. No.: B5412418
M. Wt: 269.30 g/mol
InChI Key: IQIVXQVGBZXVDY-UHFFFAOYSA-N
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Description

4-[(4-Toluidinocarbonyl)amino]benzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates both a benzamide and a toluidino moiety, linked by a urea-functional group (carbonylamino). The benzamide group is a common scaffold in medicinal chemistry , while the p-toluidine component is frequently employed as a building block in the synthesis of dyes and other organic chemicals . This specific architecture suggests potential utility as an intermediate in organic synthesis, particularly for the development of more complex molecules with specialized properties. Researchers may investigate its application in the preparation of novel compounds, such as Schiff base ligands or other functional materials, given that anilines like p-toluidine are known to participate in such condensations . The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material with appropriate precautions, as aromatic amines can possess specific toxicological profiles .

Properties

IUPAC Name

4-[(4-methylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-2-6-12(7-3-10)17-15(20)18-13-8-4-11(5-9-13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIVXQVGBZXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is a common method for forming carbon-carbon bonds in benzamide derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized benzamide derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting cellular processes such as cell survival, migration, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: Unlike 4-Toluanilide (), the target compound’s carbonyl-amino group offers additional hydrogen-bonding sites, which could improve target affinity in enzyme inhibition.
  • Steric Effects: The bulky toluidino group may reduce binding pocket compatibility compared to smaller substituents like fluorine () or methyl ().

Pharmacological and Binding Affinity Insights

  • Hydrophobic Enclosure: The toluidino group’s aromatic methyl moiety aligns with the Glide XP scoring function’s emphasis on hydrophobic enclosure for enhanced binding (). This contrasts with 4-hydroxybenzamide (), whose hydroxyl group disrupts hydrophobic interactions.
  • Heterocyclic Derivatives: Compounds with pyridinyl () or triazolyl () groups exhibit distinct binding profiles due to π-π stacking or metal coordination, which the toluidino group lacks.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-[(4-Toluidinocarbonyl)amino]benzamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Utilize a two-step approach involving benzoylation of 4-aminobenzamide with 4-toluidine carbonyl chloride. Optimize solvent choice (e.g., DMF or THF) to balance reactivity and solubility.
  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of 4-toluidine carbonyl chloride to 4-aminobenzamide) to minimize side products.
  • Step 3 : Purify via column chromatography using gradient elution (hexane:ethyl acetate) to isolate the target compound. Validate purity using NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C spectra for diagnostic signals:
  • Aromatic protons (6.5–8.0 ppm), amide N–H (δ ~10 ppm), and toluidine methyl group (δ ~2.3 ppm).
  • IR : Confirm carbonyl stretches (amide I band at ~1650–1680 cm1^{-1} and amide II at ~1550 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C15_{15}H15_{15}N3_3O2_2, MW 269.3 g/mol) and fragmentation patterns consistent with the benzamide-toluidine linkage .

Advanced Research Questions

Q. What computational methods are effective for predicting the binding affinity of this compound derivatives to biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameterize force fields for amide and aromatic π-π interactions.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Calculate binding free energy via MM/PBSA.
  • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers optimize fluorescence resonance energy transfer (FRET) efficiency in this compound-based probes for metal ion detection?

  • Methodology :

  • Design : Attach fluorophores (e.g., dansyl or coumarin) to the benzamide core via alkyl linkers. Vary linker length (C2–C6) to tune donor-acceptor distance.
  • FRET Analysis : Measure emission spectra before/after metal ion addition (e.g., Cu2+^{2+} or Hg2+^{2+}). Calculate efficiency (EE) using:
    E=1IDAIDE = 1 - \frac{I_{\text{DA}}}{I_{\text{D}}}

where IDAI_{\text{DA}} and IDI_{\text{D}} are donor intensities in the presence and absence of the acceptor.

  • Validation : Use DFT calculations to correlate linker flexibility with experimental EE values .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) of this compound derivatives be resolved?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition, cell viability, and proteomics).
  • Dose-Response Analysis : Perform IC50_{50} and EC50_{50} curves to distinguish specific target effects from off-target toxicity.
  • Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to identify confounding variables (e.g., cell line variability, assay conditions) .

Key Considerations for Researchers

  • Contradiction Management : When conflicting data arise (e.g., divergent bioactivity), prioritize mechanistic studies (e.g., knock-out models) over observational assays .
  • Open Data Practices : Share spectral and crystallographic data in repositories (e.g., PubChem, PDB) to enhance reproducibility, balancing openness with intellectual property constraints .

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